Mifamurtide sodium hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

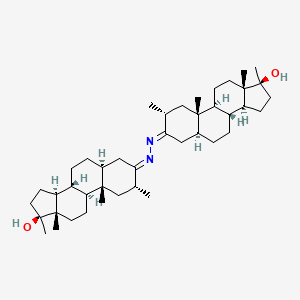

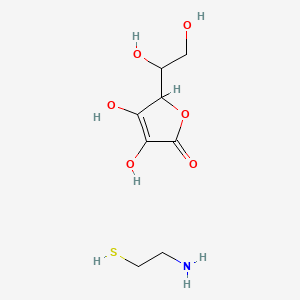

Mifamurtide protects mice against herpes simplex virus type 2; a macrophage activator; called muramyl tripeptide but that term is ambiguous, confused with other tripeptides of muramic acid.

Wissenschaftliche Forschungsanwendungen

Application in Osteosarcoma Treatment

Mifamurtide, known as liposomal muramyl tripeptide phosphatidyl ethanolamine (Mepact), has been extensively studied for its application in the treatment of osteosarcoma, a type of bone cancer. It is an immunomodulator, working by activating monocytes and macrophages to exhibit antitumor effects. Significant research has demonstrated its effectiveness in improving overall survival in patients with newly diagnosed, high-grade, non-metastatic, resectable osteosarcoma when combined with postoperative chemotherapy (Frampton, 2010). Further studies have explored its use in various clinical settings, assessing the survival benefits and feasibility of its combination with chemotherapy (Brard et al., 2019).

Cost-Effectiveness Analysis

Mifamurtide has also been the subject of cost-effectiveness analyses. Studies have evaluated its economic impact in the context of the Spanish National Health Service, demonstrating that its use in osteosarcoma treatment can be cost-effective, especially considering the quality-adjusted life years gained (Brosa et al., 2015). Similar analyses have been conducted from the perspective of the UK's National Health Service, again highlighting its cost-effectiveness when added to standard chemotherapy for osteosarcoma (Johal et al., 2013).

Immunomodulatory Effects

Research has delved into the immunomodulatory effects of mifamurtide on macrophage polarization and its impact on tumor cell proliferation, migration, and differentiation. These studies have contributed significantly to understanding the intricate interactions between mifamurtide and the immune system, especially in the context of osteosarcoma cells (Punzo et al., 2020).

Clinical Observations and Trials

Several observational studies and clinical trials have been conducted to assess the efficacy and safety of mifamurtide in osteosarcoma treatment. These studies have provided valuable insights into its practical use, survival rates, and tolerability in clinical settings (Mudry et al., 2021).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of mifamurtide have been studied in various populations, including those with hepatic and renal impairments. These studies are crucial in understanding how the drug behaves in different physiological conditions and in developing appropriate dosing guidelines (Venkatakrishnan et al., 2014).

Eigenschaften

CAS-Nummer |

838853-48-8 |

|---|---|

Produktname |

Mifamurtide sodium hydrate |

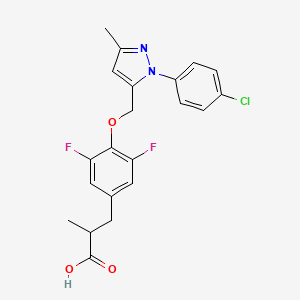

Molekularformel |

C59H110N6NaO20P |

Molekulargewicht |

1277.51 |

IUPAC-Name |

sodium 2-(2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-N-((S)-1-((R)-5-amino-2-((S)-2-aminopropanamido)-5-oxopentanamido)-1-oxopropan-2-yl)propanamido)ethyl ((R)-2,3-bis(palmitoyloxy)propyl) phosphate hydrate |

InChI |

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-65(43(4)56(73)64-57(74)47(35-36-49(61)68)63-55(72)42(3)60)58(75)44(5)82-54-52(62-45(6)67)59(76)84-48(39-66)53(54)71;;/h42-44,46-48,52-54,59,66,71,76H,7-41,60H2,1-6H3,(H2,61,68)(H,62,67)(H,63,72)(H,77,78)(H,64,73,74);;1H2/q;+1;/p-1/t42-,43-,44?,46+,47+,48+,52+,53+,54+,59-;;/m0../s1 |

InChI-Schlüssel |

UGLNJSJKBHIHCX-BWJKLZNOSA-M |

SMILES |

C[C@@H](C(NC([C@H](NC([C@H](C)N)=O)CCC(N)=O)=O)=O)N(C(C(O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1NC(C)=O)O)CO)O)C)=O)CCOP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)([O-])=O.[H]O[H].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Mifamurtide; Muramyl tripeptide; L-MTP-PE; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)

![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)